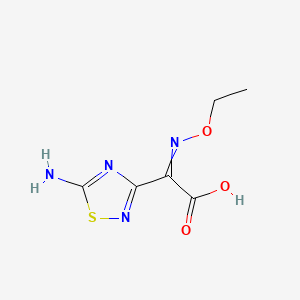
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various cephalosporin antibiotics, which are crucial in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid typically involves multiple steps, starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . For instance, the oximation of cyanoacetamide with hydroxylamine hydrochloride, followed by alkylation with dimethyl sulfate, leads to the formation of 2-cyano-2-(methoxyimino)acetamide. Subsequent steps involve dehydration with phosphoryl chloride, bromination, and cyclization with potassium thiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. One improved procedure involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducer, and triethylamine as a catalyst. This method achieves a high yield of 98.1% and a purity of 98.7% without further purification .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, dimethyl sulfate for methylation, phosphoryl chloride for dehydration, and potassium thiocyanate for cyclization . Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve high yields and purity.
Major Products
The major products formed from these reactions are intermediates used in the synthesis of cephalosporin antibiotics. These intermediates are crucial for developing antibiotics with broad-spectrum activity against various bacterial strains .
Scientific Research Applications
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid primarily involves its role as an intermediate in cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s derivatives target penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting their function and preventing cell wall formation .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Another intermediate used in cephalosporin synthesis.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Known for its role in the synthesis of fourth-generation cephalosporins.
Uniqueness
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is unique due to its high yield and purity in industrial production, making it a cost-effective and efficient intermediate for antibiotic synthesis. Its derivatives exhibit potent antibacterial activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N4O3S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10) |
InChI Key |
UFTDZEXQFNFPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8803305.png)
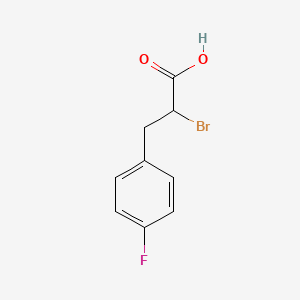
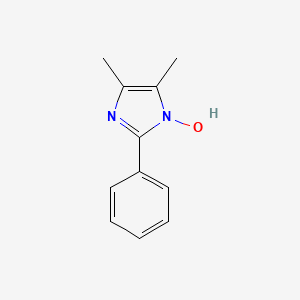

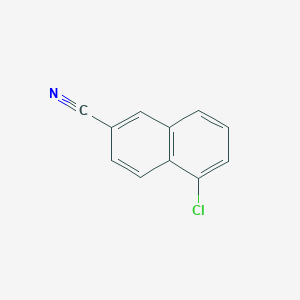

![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)
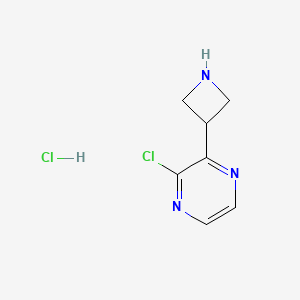
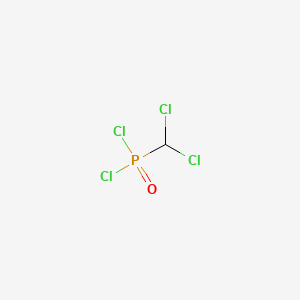
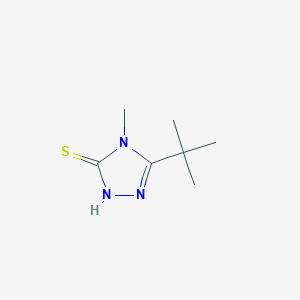

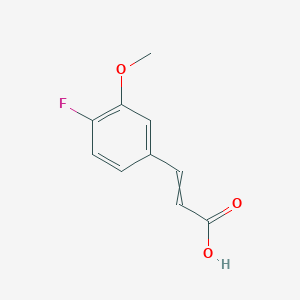
![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
